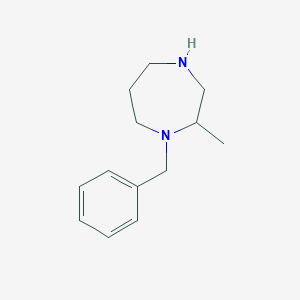

1-Benzyl-2-methyl-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

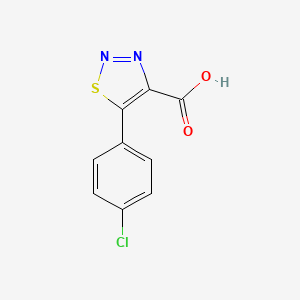

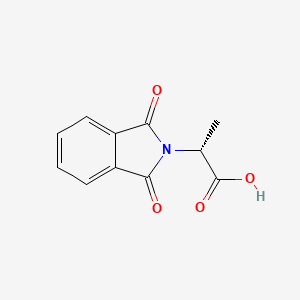

1-Benzyl-2-methyl-1,4-diazepane is a chemical compound with the CAS Number: 67744-47-2 . It has a molecular weight of 204.32 . The compound is typically stored at a temperature of 4 degrees Celsius . It is available in liquid form .

Synthesis Analysis

The synthesis of this compound involves a two-step process that includes the coupling of benzaldehyde and methyl vinyl ketone, followed by the formation of an azide from methyl nitrite .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2/c1-12-10-14-8-5-9-15 (12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . Due to their medicinal importance, scientists are actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .Aplicaciones Científicas De Investigación

Synthesis and Receptor Ligand Potential

1-Benzyl-2-methyl-1,4-diazepane and related compounds have been synthesized from amino acids. They have shown potential as σ1 receptor ligands, with specific configurations resulting in high σ1 affinity. These compounds demonstrate inhibition of enzymes in cholesterol biosynthesis at higher concentrations and potential cognition-enhancing effects without severe toxic or behavioral effects (Fanter et al., 2017).

Microwave-Assisted Synthesis

A method for synthesizing 1,4-diazepane derivatives involves microwave-assisted synthesis of 1,4-diazepin-5-ones, leading to 1,4-diazepanes. This process is efficient and rapid, offering potential for diverse applications (Wlodarczyk et al., 2007).

Catalysis in Organic Chemistry

Manganese(III) complexes with 1,4-diazepane-based ligands have been studied for olefin epoxidation. The Lewis basicity of these ligands influences reactivity, demonstrating the potential of 1,4-diazepane derivatives in catalytic applications (Sankaralingam & Palaniandavar, 2014).

Pharmaceutical Research

1-Benzyl-1,4-diazepane has been investigated as an efflux pump inhibitor in Escherichia coli, suggesting its potential in addressing antibiotic resistance. It acts by decreasing the minimal inhibitory concentration of certain antibiotics, indicating its role in enhancing antibiotic efficacy (Casalone et al., 2020).

Structural Studies and Chemical Synthesis

Various studies have focused on synthesizing and characterizing 1,4-diazepane derivatives. These include the development of novel synthetic routes and analysis of their molecular structures, contributing to a better understanding of their chemical properties (Yang & Zhai, 2012).

Mecanismo De Acción

Target of Action

Benzene derivatives, which this compound is a part of, are known to interact with various biological targets .

Mode of Action

Benzene derivatives, such as this compound, can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

coli overexpressing efflux pumps . This suggests that the compound may interact with bacterial efflux pumps, affecting their function and the efficacy of certain antibiotics.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (20432) and its liquid physical form, may influence its bioavailability .

Result of Action

It has been found to increase membrane permeability without sensibly affecting inner membrane polarity and decrease acrab transcription . This suggests that the compound may alter bacterial cell membrane properties and gene expression.

Action Environment

The compound’s storage temperature (4°c) and normal shipping temperature suggest that temperature may play a role in maintaining its stability .

Safety and Hazards

Propiedades

IUPAC Name |

1-benzyl-2-methyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12-10-14-8-5-9-15(12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBACUGZJIQWNBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B3010847.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3010849.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3010850.png)

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010851.png)

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010853.png)

![3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010856.png)

![3-cinnamyl-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3010862.png)

![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010863.png)